molecular formula C20H21Cl2N3OS B4594994 N-(4-acetylphenyl)-4-(2,4-dichlorobenzyl)-1-piperazinecarbothioamide

N-(4-acetylphenyl)-4-(2,4-dichlorobenzyl)-1-piperazinecarbothioamide

Cat. No.: B4594994
M. Wt: 422.4 g/mol
InChI Key: GQSAWFXXNGHBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-(2,4-dichlorobenzyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H21Cl2N3OS and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.0782389 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism Studies

Studies have focused on the metabolism of related piperazine-based compounds, demonstrating their potential as anticancer agents due to excellent in vivo and in vitro activity with low toxicity. Metabolism analysis often involves high-performance liquid chromatography coupled with tandem mass spectrometry, highlighting the compound's biotransformation into various metabolites with potential therapeutic applications (Jiang et al., 2007).

Synthesis and Production

The synthesis processes for piperazine derivatives have been refined to improve yields and purity, essential for pharmaceutical applications. For example, a practical synthesis process for a piperazin-1-yl-acetamide derivative highlights techniques to remove unwanted by-products and optimize active yields (Guillaume et al., 2003).

Antimicrobial and Hypoglycemic Activities

Research into N-carbothioamide derivatives has shown significant antimicrobial activity against various pathogenic bacteria and fungi, as well as hypoglycemic effects in diabetic models. These findings suggest potential for developing new antibacterial and antidiabetic therapies (Al-Abdullah et al., 2015).

Antifungal and Antimalarial Activities

Certain piperazine compounds have demonstrated potent antifungal and antimalarial properties, indicating their potential in treating infectious diseases. The structure-activity relationship studies provide insights into designing more effective antifungal and antimalarial agents (Heeres et al., 1979; Klayman et al., 1979).

Analytical Detection and Pharmacological Properties

The development of analytical methods for detecting metabolites of piperazine-based drugs in biological samples is crucial for drug monitoring and pharmacokinetic studies. Such research underpins the therapeutic application and safety profiling of new drugs (Staack & Maurer, 2003).

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[(2,4-dichlorophenyl)methyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3OS/c1-14(26)15-3-6-18(7-4-15)23-20(27)25-10-8-24(9-11-25)13-16-2-5-17(21)12-19(16)22/h2-7,12H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSAWFXXNGHBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.